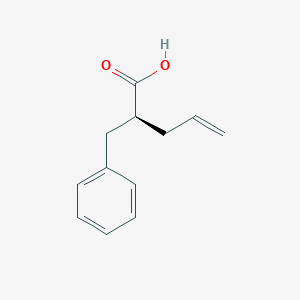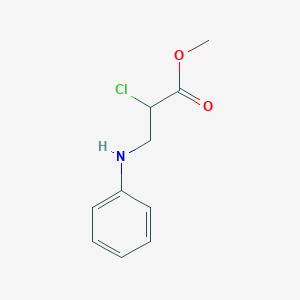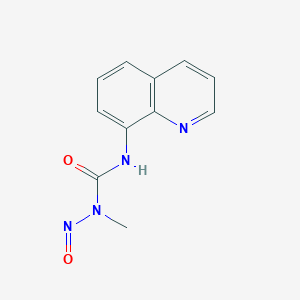
Benzene, 1-chloro-4-(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(dodecyloxy)- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom at the first position and a dodecyloxy group (a twelve-carbon alkyl chain attached to an oxygen atom) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene reacts with chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form chlorobenzene . The chlorobenzene is then reacted with dodecanol in the presence of a base to introduce the dodecyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves strict control of temperature, pressure, and the use of high-purity reagents to ensure consistent quality.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(dodecyloxy)- can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation Reactions: The dodecyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of phenols or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Benzene, 1-chloro-4-(dodecyloxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(dodecyloxy)- involves its interaction with various molecular targets. The chlorine atom and the dodecyloxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Chlorobenzene: Benzene ring with a chlorine atom.
Phenol: Benzene ring with a hydroxyl group.
Anisole: Benzene ring with a methoxy group.
Toluene: Benzene ring with a methyl group.
Uniqueness: Benzene, 1-chloro-4-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkyl chain attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, making it valuable for various applications .
Properties
CAS No. |
95248-99-0 |
|---|---|
Molecular Formula |
C18H29ClO |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
1-chloro-4-dodecoxybenzene |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3 |
InChI Key |
GTIYWLZJQXTEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
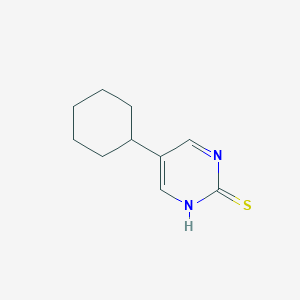
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
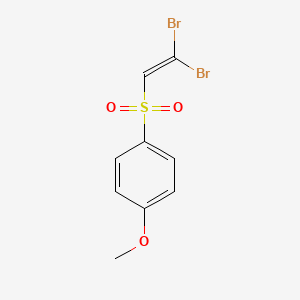
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

